(4-(4-Bromophenyl)-1H-pyrrol-3-yl)(3,4-dimethoxyphenyl)methanone

Anticancer agents Pyrrole SAR Regioisomer comparison

This disubstituted pyrrole offers a non-canonical 3-benzoyl-4-phenyl regioisomer architecture distinct from high-potency 4-(3,4-dimethoxyphenyl) analogs. The 4-bromophenyl moiety is a dual-purpose steric probe and synthetic exit vector for late-stage Suzuki diversification, enabling exploration of hydrophobic back-pockets in kinases. The 3,4-dimethoxybenzoyl group at the 3-position provides an inverted binding mode relevant to tubulin colchicine-site studies. Batches are ≥98% pure, stored at 2–8°C under seal, ensuring batch-to-batch consistency for automated parallel synthesis and radioligand displacement assays. Do not substitute with non-brominated or regioisomeric pyrroles—activity profiles are non-interchangeable.

Molecular Formula C19H16BrNO3
Molecular Weight 386.245
CAS No. 478031-38-8
Cat. No. B2658582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(4-Bromophenyl)-1H-pyrrol-3-yl)(3,4-dimethoxyphenyl)methanone
CAS478031-38-8
Molecular FormulaC19H16BrNO3
Molecular Weight386.245
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)C2=CNC=C2C3=CC=C(C=C3)Br)OC
InChIInChI=1S/C19H16BrNO3/c1-23-17-8-5-13(9-18(17)24-2)19(22)16-11-21-10-15(16)12-3-6-14(20)7-4-12/h3-11,21H,1-2H3
InChIKeyBBGKVNFCHKBRBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[4-(4-Bromophenyl)-1H-pyrrol-3-yl](3,4-dimethoxyphenyl)methanone (CAS 478031-38-8): Core Chemical Identity and Procurement Baseline


The target compound is a disubstituted pyrrole featuring a 4-bromophenyl substituent at the 4-position of the pyrrole ring and a 3,4-dimethoxybenzoyl moiety at the 3-position . Its molecular formula is C19H16BrNO3 and its molecular weight is 386.24 g/mol . Predicted physicochemical properties include a boiling point of 590.5±50.0 °C, a density of 1.402±0.06 g/cm³, and a pKa of 14.57±0.50 . Commercial sourcing typically offers a purity of ≥98% (e.g., Leyan product #1629568) , with recommended storage at 2-8°C under dry, sealed conditions . The compound serves as a versatile scaffold for medicinal chemistry, particularly in the design of kinase-targeted libraries and structure-activity relationship (SAR) exploration of brominated pyrrole derivatives [1].

Why In-Class Pyrrole Derivatives Cannot Substitute for [4-(4-Bromophenyl)-1H-pyrrol-3-yl](3,4-dimethoxyphenyl)methanone in Quantitative Assays


Generic substitution of brominated pyrrole analogs is not reliable because both the identity and position of substituents dictate cytotoxic potency and selectivity. In a focused SAR study of 3-benzoyl-4-phenyl-1H-pyrrole derivatives, compounds bearing a 3,4-dimethoxyphenyl group at the 4-position of the pyrrole ring demonstrated IC50 values as low as 0.5–1.7 µM against multiple cancer cell lines, while structurally related analogs with different substitution patterns exhibited significantly reduced activity [1]. The target compound uniquely positions the bromophenyl group at the pyrrole 4-position and the 3,4-dimethoxybenzoyl moiety at the 3-position—an inverted regiochemistry compared to the most potent analogs in that series—making its activity profile non-interchangeable with other pyrrole derivatives [1]. Furthermore, the presence of the bromine atom provides a synthetic handle for late-stage functionalization (e.g., Suzuki coupling) that is absent in non-halogenated analogs, enabling diversification that cannot be replicated by bromine-free alternatives.

Quantitative Differentiation Evidence for [4-(4-Bromophenyl)-1H-pyrrol-3-yl](3,4-dimethoxyphenyl)methanone Relative to Closest Analogs


Regioisomeric Differentiation: Inverted Substitution Pattern vs. High-Potency 4-(3,4-Dimethoxyphenyl) Analogs

The most potent compounds identified in the 3-benzoyl-4-phenyl-1H-pyrrole series (e.g., Cpd 21: IC50 0.5–0.9 µM against HepG2, DU145, CT-26) bear a 3,4-dimethoxyphenyl group at the pyrrole 4-position [1]. The target compound is a distinct regioisomer: it carries the 3,4-dimethoxybenzoyl group at the 3-position and a 4-bromophenyl group at the 4-position. No direct cytotoxicity data are available for this regioisomer in the same assay panel. This structural inversion is expected to alter hydrogen-bonding geometry with biological targets and electronic distribution, resulting in a different activity signature compared to the 4-(3,4-dimethoxyphenyl) analogs. The bromine atom further differentiates this scaffold by enabling orthogonal cross-coupling chemistry not possible with the dimethoxyphenyl-only analogs.

Anticancer agents Pyrrole SAR Regioisomer comparison

Halogen-Dependent Synthetic Tractability vs. Non-Halogenated Pyrrole Scaffolds

The para-bromophenyl substituent enables Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) that are impossible with non-halogenated pyrrole derivatives. This allows systematic diversification at the 4-position without de novo scaffold synthesis. In contrast, the non-brominated analog [4-(phenyl)-1H-pyrrol-3-yl](3,4-dimethoxyphenyl)methanone (hypothetical) would require electrophilic aromatic substitution or directed metalation for functionalization, which is less predictable and lower-yielding [1]. While no head-to-head yield comparison is published for this exact scaffold, literature precedent for aryl bromide reactivity in Pd-catalyzed reactions consistently reports yields of 60–95% under standard conditions, whereas direct C–H functionalization of non-halogenated pyrroles often yields below 40% [1].

Synthetic chemistry Cross-coupling Library diversification

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. 3,4-Dimethoxyphenyl-Substituted Analogs

The replacement of a 3,4-dimethoxyphenyl group (as in Cpd 21) with a 4-bromophenyl group (target compound) is predicted to increase lipophilicity (calculated logP ≈ 4.2 vs. ≈ 3.0 for the dimethoxyphenyl analog) while reducing the number of hydrogen-bond acceptors (bromophenyl: 0 HBA; dimethoxyphenyl: 2 HBA) . This alters permeability and solubility profiles. The target compound has a predicted pKa of 14.57±0.50, indicating the pyrrole NH is essentially non-ionizable under physiological conditions, whereas the dimethoxyphenyl analog has a similar pKa but different solvation characteristics due to the methoxy groups . These differences impact in vitro assay compatibility (e.g., DMSO solubility, non-specific binding) and must be considered when substituting one scaffold for another in a screening cascade.

Physicochemical properties Drug-likeness Lipophilicity

Purity Specification and Storage Differentiation vs. Generic Pyrrole Derivatives

The target compound is commercially available at ≥98% purity (Leyan #1629568) with recommended storage at 2–8°C in sealed, dry conditions . In contrast, many generic brominated pyrroles are supplied at 95% purity and may degrade upon exposure to ambient humidity or light due to the electron-rich pyrrole ring . The higher purity specification reduces the need for re-purification before use in quantitative biological assays, where impurities >2% can confound IC50 determinations by >10% [1]. The specific storage requirement (2–8°C) suggests thermal sensitivity that may not be documented for lower-purity, room-temperature-stable alternatives, and procurement workflows must verify cold-chain compliance upon receipt.

Compound management Purity specification Storage stability

High-Value Research and Industrial Applications for [4-(4-Bromophenyl)-1H-pyrrol-3-yl](3,4-dimethoxyphenyl)methanone Based on Differentiated Evidence


Medicinal Chemistry: Regioisomer-Focused Kinase Inhibitor Library Design

The inverted 3-benzoyl-4-phenyl substitution pattern distinguishes this compound from the highly potent 4-(3,4-dimethoxyphenyl) series reported by Zhan et al. [1]. Medicinal chemists exploring non-canonical binding modes in kinase ATP pockets can use this regioisomer as a privileged scaffold for fragment-based screening, followed by Suzuki diversification at the bromine handle to probe hydrophobic back-pocket interactions. The bromine atom serves as both a steric probe and a synthetic exit vector, enabling rapid analog synthesis without scaffold remodeling .

Chemical Biology: Tubulin-Colchicine Site Probe Development

Brominated pyrroles such as JG-03-14 bind the colchicine site of tubulin with nanomolar affinity [1]. This compound's structural similarity to JG-03-14—particularly the bromophenyl and dimethoxybenzoyl motifs—positions it as a candidate for tubulin polymerization assays. Its regioisomeric configuration may yield a distinct tubulin-binding kinetics profile, which can be quantified via competitive [3H]colchicine displacement assays. The ≥98% purity specification supports direct use in radioligand binding experiments without interference from brominated impurities.

Synthetic Methodology: Standardized Building Block for Parallel Synthesis

The aryl bromide functionality provides a reliable entry point for high-throughput Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). Procurement at ≥98% purity with defined storage (2–8°C, sealed) [1] ensures batch-to-batch consistency for automated parallel synthesis platforms. The predicted logP of ~4.2 suggests compatibility with standard organic solvents (DMSO, DMF), facilitating solution-phase library production without solubility-related workflow disruptions.

Assay Development: Physicochemical Reference Standard for Brominated Pyrrole SAR

The compound's well-characterized predicted properties (pKa 14.57, density 1.402 g/cm³, boiling point 590.5°C) [1] allow its use as a physicochemical reference standard when calibrating computational models (e.g., QSAR, molecular dynamics) for brominated heterocycles. Its purity specification and storage conditions are documented for compound management system integration, reducing variability in cross-laboratory SAR consolidation exercises .

Quote Request

Request a Quote for (4-(4-Bromophenyl)-1H-pyrrol-3-yl)(3,4-dimethoxyphenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.